molecular formula C9H8ClN3 B12827446 5-Chloroquinoline-3,4-diamine

5-Chloroquinoline-3,4-diamine

Cat. No.: B12827446
M. Wt: 193.63 g/mol
InChI Key: OMPAQTJFCXNJDB-UHFFFAOYSA-N
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Description

5-Chloroquinoline-3,4-diamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chloro and diamine functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinoline-3,4-diamine typically involves the following steps:

    Starting Material: The synthesis often begins with 5-chloroquinoline, which is commercially available or can be synthesized from aniline derivatives.

    Nitration: The 5-chloroquinoline undergoes nitration to introduce nitro groups at the 3 and 4 positions.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (temperature, pressure, and solvent choice) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoline-3,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro groups, and reduced back to amines.

    Condensation Reactions: The amine groups can react with carbonyl compounds to form Schiff bases or imines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Production of nitroso or nitro derivatives.

    Condensation: Formation of Schiff bases or imines.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloroquinoline-3,4-diamine is used as a building block for the synthesis of more complex quinoline derivatives

Biology and Medicine

In biological and medical research, this compound has been investigated for its potential as an antimalarial agent. Quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium species, making them effective against malaria .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its ability to form stable complexes with metals makes it useful in the development of metal-based catalysts.

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-3,4-diamine in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, in antimalarial activity, it inhibits the heme polymerase enzyme in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Another quinoline derivative with similar biological activities but different substitution patterns.

    7-Chloro-4-aminoquinoline: Known for its antimalarial properties, similar to 5-Chloroquinoline-3,4-diamine but with different functional groups.

Uniqueness

This compound is unique due to the presence of both chloro and diamine groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H8ClN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13)

InChI Key

OMPAQTJFCXNJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)Cl)N)N

Origin of Product

United States

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